5-Chloro-2-(2-pyrazinylmethyl)aniline
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Overview
Description
5-chloro-2-(pyrazin-2-ylmethyl)aniline: is an organic compound with the molecular formula C11H10ClN3. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position and a pyrazin-2-ylmethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(pyrazin-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroaniline and pyrazine-2-carboxaldehyde.
Condensation Reaction: The key step involves the condensation of 5-chloroaniline with pyrazine-2-carboxaldehyde in the presence of a suitable catalyst and solvent. Commonly used catalysts include acids or bases, and solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for 5-chloro-2-(pyrazin-2-ylmethyl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-(pyrazin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-chloro-2-(pyrazin-2-ylmethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, 5-chloro-2-(pyrazin-2-ylmethyl)aniline can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyrazin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 5-chloro-2-(pyrazin-2-ylmethyl)aniline is unique due to the presence of the pyrazin-2-ylmethyl group, which imparts distinct chemical and biological properties. Unlike simple dichloroanilines, this compound has enhanced potential for forming hydrogen bonds and interacting with biological targets, making it more versatile in medicinal chemistry and materials science .
Properties
CAS No. |
922711-57-7 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-chloro-2-(pyrazin-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClN3/c12-9-2-1-8(11(13)6-9)5-10-7-14-3-4-15-10/h1-4,6-7H,5,13H2 |
InChI Key |
FVLXEBYTCYKURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CC2=NC=CN=C2 |
Origin of Product |
United States |
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